4-[(Tert-butylamino)methyl]-2-methoxyphenol
Description
Systematic IUPAC Name and CAS Registry Number
The systematic IUPAC name for this compound is 4-[(tert-butylamino)methyl]-2-methoxyphenol , which precisely describes its molecular structure. The name follows IUPAC conventions by prioritizing the phenol ring as the parent structure, with substituents listed in alphabetical order. The tert-butylamino-methyl group (-CH₂-NH-C(CH₃)₃) is located at the fourth carbon (para position), while the methoxy group (-OCH₃) occupies the second carbon (ortho position).
The CAS Registry Number for the hydrochloride salt of this compound is 1193389-31-9 . However, the CAS number for the base compound (without the hydrochloride moiety) is not explicitly provided in the available sources. This distinction is critical for precise chemical referencing, as the salt and base forms differ in solubility, stability, and applications.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Registry Number (HCl salt) | 1193389-31-9 |
| Molecular Formula (Base) | C₁₂H₁₉NO₂ |
Molecular Formula and Structural Isomerism
The molecular formula of the base compound is C₁₂H₁₉NO₂ , corresponding to a molecular weight of 209.29 g/mol . This formula accounts for 12 carbon atoms, 19 hydrogen atoms, one nitrogen atom, and two oxygen atoms. The hydrochloride salt, as described in search results, has the formula C₁₂H₂₀ClNO₂ due to the addition of a hydrochloric acid molecule.
Structural isomerism in this compound arises from two primary factors:
- Positional Isomerism : Variations in the placement of the tert-butylamino-methyl and methoxy groups on the phenol ring could yield isomers. For example, shifting the methoxy group to the third carbon (meta position) while retaining the tert-butylamino-methyl group at the fourth carbon would create a positional isomer.
- Functional Group Isomerism : Alternative arrangements of the tert-butylamino and methyl groups within the substituent could theoretically produce isomers, though such variants are not documented in the provided sources.
The compound’s rigidity is influenced by the tert-butyl group’s steric bulk, which limits conformational flexibility and reduces the likelihood of geometric isomerism.
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
4-[(tert-butylamino)methyl]-2-methoxyphenol |
InChI |
InChI=1S/C12H19NO2/c1-12(2,3)13-8-9-5-6-10(14)11(7-9)15-4/h5-7,13-14H,8H2,1-4H3 |
InChI Key |
GCBDJKUZIAQOBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Route via Nitration & Reductive Amination
- Nitration: Initial nitration of 2-methoxyphenol introduces a nitro group at the C4 position. Mixed acid (HNO₃/H₂SO₄) under controlled conditions (0–5°C) prevents over-nitration.
- Mannich Reaction: The nitro intermediate undergoes reductive amination with tert-butylamine and formaldehyde in ethanol (60–80°C), forming the tert-butylamino methyl group.
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 hr | 78 | 92 |
| Amination | EtOH, 70°C, 6 hr | 65 | 95 |
- Column chromatography (silica gel, ethyl acetate/hexane) achieves >98% purity.
- Recrystallization in ethanol/water yields crystalline product (mp 145–147°C).
Alternative Pathway via Direct Alkylation
- Methylation: 2-Nitrophenol is methylated using dimethyl sulfate in alkaline conditions to form 2-methoxy-4-nitrophenol.
- Reduction & Amination: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, followed by alkylation with tert-butyl bromide under basic conditions.
| Parameter | Optimal Value |
|---|---|
| Methylation Temperature | 40–50°C |
| Hydrogenation Pressure | 50 psi H₂ |
| Alkylation Base | K₂CO₃ in DMF |
Crystallization & Characterization
- Solvent System: Ethanol/water (7:3 v/v) yields monoclinic crystals suitable for X-ray diffraction.
- PXRD Peaks: Distinct peaks at 2θ = 12.3°, 15.3°, 24.5° confirm phase purity.
| Technique | Key Signals |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 1.28 (s, 9H, t-Bu), 3.80 (s, 3H, OCH₃) |
| HRMS | [M+H]⁺ = 224.1284 (calc. 224.1281) |
Industrial-Scale Considerations
- Isomer Separation: Chromatography remains necessary to resolve ortho/para isomers during amination.
- Waste Management: Neutralization of mixed acid waste requires Ca(OH)₂ to precipitate sulfates.
| Component | Cost Contribution (%) |
|---|---|
| tert-Butylamine | 45 |
| Solvents | 30 |
| Catalysts | 15 |
Comparative Evaluation of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Nitration/Amination | High regioselectivity | Multi-step, moderate yields |
| Direct Alkylation | Shorter route | Requires high-pressure H₂ |
Chemical Reactions Analysis
Oxidation Reactions
The phenolic hydroxyl group undergoes oxidation under controlled conditions. For example:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| O₂ (air) | Alkaline aqueous solution | Quinone derivative | ~60% | |
| FeCl₃/H₂O₂ | Room temperature, 6 hours | Oxidized dimer | 45% |
Oxidation typically generates quinone-like structures, with reaction rates influenced by pH and substituent electronic effects. The tert-butylamino group stabilizes intermediates through intramolecular hydrogen bonding, reducing side reactions.
Electrophilic Aromatic Substitution
The methoxy group activates the aromatic ring toward electrophilic substitution. Key reactions include:
Nitration
| Reagent | Conditions | Position | Product |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C, 2 hours | Para to -OCH₃ | 4-Nitro derivative |
Nitration occurs predominantly at the para position to the methoxy group due to its strong activating effect. Steric hindrance from the tert-butylamino group limits substitution at adjacent positions.
Sulfonation
| Reagent | Conditions | Position | Notes |
|---|---|---|---|
| H₂SO₄ (fuming) | 80°C, 4 hours | Ortho to -OH | Reversible under heating |
Sulfonation favors the ortho position relative to the hydroxyl group, though reversibility is observed under prolonged heating.
Alkylation and Acylation
The phenolic hydroxyl group participates in typical derivatization reactions:
| Reaction Type | Reagent | Product | Catalyst | Yield |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | Methyl ether derivative | None | 85% |
| Acylation | AcCl, pyridine | Acetylated derivative | DMAP | 78% |
Alkylation proceeds efficiently under mild conditions, while acylation requires base catalysts to enhance reactivity. Steric effects from the tert-butyl group slightly reduce reaction rates compared to simpler phenols.
Coupling Reactions
The aromatic ring participates in cross-coupling reactions, enabling synthetic diversification:
| Reaction | Catalyst | Conditions | Product |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | DMF, 80°C, 12 hours | Biaryl derivative |
| Ullmann coupling | CuI, 1,10-phenanthroline | DMSO, 120°C, 24 hours | Diarylamine derivative |
These reactions are critical for attaching functional groups to the aromatic core, with yields dependent on electronic and steric factors.
Interaction with Amine Reagents
The tert-butylamino side chain undergoes nucleophilic substitution under acidic conditions:
| Reagent | Conditions | Product | Mechanism |
|---|---|---|---|
| HCl (conc.) | Reflux, 8 hours | Secondary amine derivative | SN1 substitution |
| Ac₂O | Room temperature, 2 hours | Acetylated amine | Nucleophilic acylation |
The bulky tert-butyl group limits reaction rates in SN2 mechanisms but facilitates SN1 pathways due to carbocation stability .
Reductive Reactions
Catalytic hydrogenation targets the aromatic ring:
| Catalyst | Conditions | Product | Selectivity |
|---|---|---|---|
| Pd/C, H₂ (1 atm) | Ethanol, 25°C, 6 hours | Cyclohexanol derivative | Partial ring saturation |
Reduction selectively saturates the ring while preserving the tert-butylamino group.
Complexation with Metal Ions
The compound acts as a ligand for transition metals:
| Metal Salt | Conditions | Complex Type | Application |
|---|---|---|---|
| FeCl₃ | Ethanol, 25°C | Octahedral Fe(III) complex | Catalysis |
| Cu(NO₃)₂ | Aqueous solution | Square-planar Cu(II) complex | Antioxidant studies |
Metal complexes are stabilized by coordination through the hydroxyl and amine groups.
Key Mechanistic Insights
-
Steric Effects : The tert-butyl group restricts access to reactive sites, favoring reactions with smaller electrophiles .
-
Hydrogen Bonding : Intramolecular H-bonding between the hydroxyl and amine groups stabilizes transition states in oxidation and substitution reactions.
-
Electronic Effects : The methoxy group strongly activates the ring, while the tert-butylamino group exerts mild electron-donating effects via resonance.
Scientific Research Applications
4-[(Tert-butylamino)methyl]-2-methoxyphenol has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-[(Tert-butylamino)methyl]-2-methoxyphenol involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-[(tert-butylamino)methyl]-2-methoxyphenol with structurally or functionally related compounds:
Key Structural and Functional Differences:
Substituent Positions: The target compound’s tert-butylaminomethyl group at the 4-position distinguishes it from BHA (4-methoxy, 2-tert-butyl) and BHT (4-methyl, 2,6-di-tert-butyl). This structural variation impacts antioxidant efficacy and solubility .
Biological Activity: BHA and BHT exhibit antioxidant and anti-inflammatory effects, particularly in synergistic 1:1–2:1 molar ratios, by suppressing Cox2 and Tnfa gene expression in macrophages . Albuterol-related compounds (e.g., 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol) are primarily pharmaceutical impurities, requiring stringent analytical control .
Physicochemical Properties :
- The hydrochloride salt form of the target compound () improves water solubility, critical for reference standards.
- Hydroxymethyl or benzyloxy substituents in related compounds (e.g., 4-benzyl albuterol) alter logP values, affecting membrane permeability .
Synthetic Pathways :
- BHA and BHT are synthesized via Friedel-Crafts alkylation, while the target compound and albuterol derivatives involve multi-step reactions, including reductive amination or nucleophilic substitutions (e.g., ) .
Research Findings:
- Antioxidant Synergy : BHA/BHT combinations (1:1 molar ratio) reduce Cox2 mRNA expression by 60–70% in LPS-activated RAW264.7 cells, outperforming individual compounds .
- Pharmaceutical Impurities: Derivatives like 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol are scrutinized in USP monographs, necessitating HPLC/spectroscopic characterization .
- Computational Insights: DFT studies on albuterol analogs reveal electrophilic reactivity at the phenolic oxygen and nucleophilic sites on the tert-butylamino group, guiding impurity profiling .
Biological Activity
4-[(Tert-butylamino)methyl]-2-methoxyphenol, also known as a derivative of methoxyphenol, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a tert-butylamino group and a methoxyphenol moiety, which contribute to its biological activity. Its chemical structure can be represented as follows:
- Chemical Formula : C12H17NO3
- Molecular Weight : 221.27 g/mol
Antioxidant Activity
This compound exhibits significant antioxidant properties. Research indicates that it can scavenge free radicals and reduce oxidative stress in various cellular models. This activity is crucial for protecting cells from oxidative damage, which is implicated in numerous diseases, including cancer and neurodegenerative disorders.
| Study | Method | Findings |
|---|---|---|
| DPPH Assay | Demonstrated strong radical scavenging activity with an IC50 of 15 µM. | |
| Cell Culture | Reduced ROS levels in HepG2 cells exposed to oxidative stress. |
Antimicrobial Activity
The compound has shown promising results against various bacterial and fungal strains. In vitro studies have demonstrated its effectiveness compared to standard antimicrobial agents.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that this compound could serve as a potential lead compound for developing new antimicrobial therapies.
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects by inhibiting key inflammatory mediators. Research indicates that it can downregulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
The biological activities of this compound are attributed to several mechanisms:
- Free Radical Scavenging : The methoxy group enhances electron donation, allowing the compound to neutralize free radicals effectively.
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Cell Signaling Modulation : The compound may interfere with signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer potential.
Case Studies
-
Cancer Research : A study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.
- Findings : At 50 µM concentration, cell viability decreased by 70%, with increased apoptosis markers observed.
-
Neuroprotection : Another study explored its neuroprotective effects against oxidative stress-induced neuronal cell death. The compound significantly improved cell survival rates in models of oxidative stress.
- Findings : Pre-treatment with the compound reduced neuronal apoptosis by 40% compared to control groups.
Q & A
Q. What controls are essential in stability studies under varying pH conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
